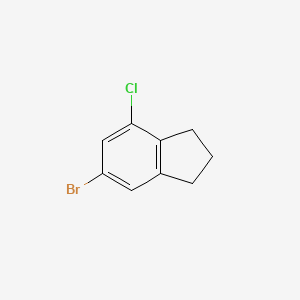

6-Bromo-4-chloro-2,3-dihydro-1H-indene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Bromo-4-chloro-2,3-dihydro-1H-indene” is a derivative of indane , which is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound . It is usually produced by the hydrogenation of indene .

Synthesis Analysis

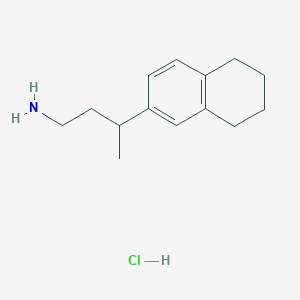

The synthesis of similar compounds involves bromination under various conditions, which occurs in the cyclopentanone ring, producing mono- and dibromo derivatives . Cyanation of 2-bromo-4-chloro-1-indanone followed by reduction gave (4-chloro-2, 3-dihydro-1 H -indene-2-yl)methanamine in quantitative yield .Molecular Structure Analysis

The molecular structure of “6-Bromo-4-chloro-2,3-dihydro-1H-indene” can be represented by the InChI code1S/C9H8BrCl/c10-7-4-6-2-1-3-8 (6)9 (11)5-7/h4-5H,1-3H2 . Physical And Chemical Properties Analysis

“6-Bromo-4-chloro-2,3-dihydro-1H-indene” is a liquid at room temperature . It has a molecular weight of 231.52 .Applications De Recherche Scientifique

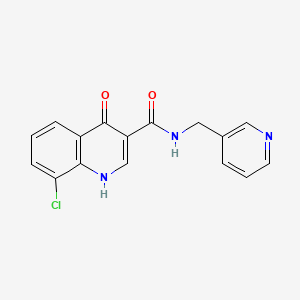

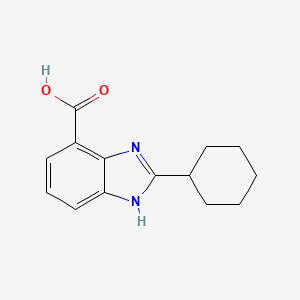

- Abemaciclib Synthesis : 6-Bromo-4-chloro-2,3-dihydro-1H-indene serves as a key intermediate in the synthesis of Abemaciclib , a kinase inhibitor used in the treatment of hormone receptor (HR)-positive, HER2-negative advanced or metastatic breast cancer. Abemaciclib targets cyclin-dependent kinases (CDK) 4 and 6, inhibiting cell cycle progression and tumor growth .

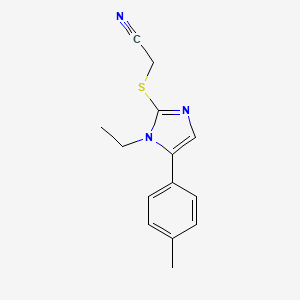

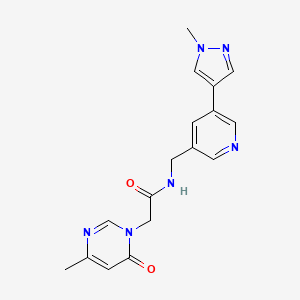

- Imidazole Derivatives : Researchers explore the reactivity of 6-bromo-4-chloro-2,3-dihydro-1H-indene in constructing imidazole-containing compounds. Imidazoles exhibit diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. By functionalizing the indene ring, scientists can access novel imidazole derivatives for drug discovery .

- Functional Materials : The unique structure of 6-bromo-4-chloro-2,3-dihydro-1H-indene makes it an interesting building block for designing functional materials. Researchers investigate its use in organic semiconductors, liquid crystals, and optoelectronic devices. By modifying the indene scaffold, they can tailor properties such as charge transport and luminescence .

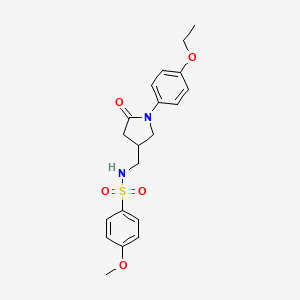

- Cycloaddition Reactions : The bromo-chloro substituents on the indene ring enable diverse cycloaddition reactions. Chemists utilize these reactions to create complex polycyclic structures. For example, 6-bromo-4-chloro-2,3-dihydro-1H-indene can participate in Diels-Alder reactions or other annulation processes to form fused heterocycles .

Medicinal Chemistry and Drug Development

Heterocyclic Chemistry

Materials Science

Organic Synthesis

Safety and Hazards

The safety information for “6-Bromo-4-chloro-2,3-dihydro-1H-indene” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

Propriétés

IUPAC Name |

6-bromo-4-chloro-2,3-dihydro-1H-indene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c10-7-4-6-2-1-3-8(6)9(11)5-7/h4-5H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODURFYCCBRNNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC(=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-chloro-2,3-dihydro-1H-indene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2396429.png)

![2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2396435.png)

![4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2396445.png)